N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole and benzofuran rings in separate steps, followed by the introduction of the carboxamide group. Benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols and carboxylic acids . Benzofurans can be synthesized through various methods, including the cyclization of 2-alkynylphenols .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzofuran rings, which are aromatic and therefore contribute to the compound’s stability and reactivity. The carboxamide group would be expected to participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzothiazole, benzofuran, and carboxamide groups. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and nonpolar, while the carboxamide group could allow for hydrogen bonding, potentially making the compound more soluble in polar solvents .Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c25-21(19-13-15-5-1-3-7-18(15)26-19)23-16-11-9-14(10-12-16)22-24-17-6-2-4-8-20(17)27-22/h1-13H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXOYBAQQKAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)phenyl)benzofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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